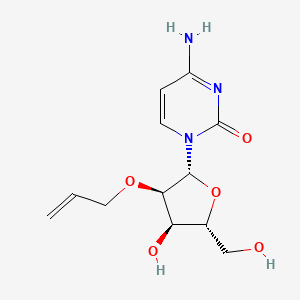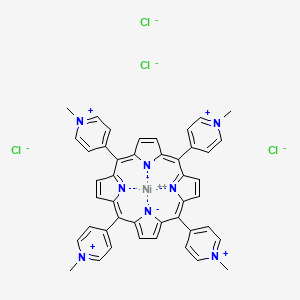![molecular formula C5H11BF3KSi B8133576 potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide](/img/structure/B8133576.png)
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the desired chemical transformations.
Catalysts and Reagents: Various catalysts and reagents are employed to enhance the reaction rates and selectivity. Common reagents include acids, bases, and oxidizing or reducing agents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to monitor and control reaction parameters, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs or treatments.
Industry: Utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
作用機序
The mechanism of action of potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Pathways: By modulating these targets, this compound can influence various biochemical pathways, leading to its observed effects.
特性
IUPAC Name |
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3Si.K/c1-10(2,3)5-4-6(7,8)9;/h4-5H,1-3H3;/q-1;+1/b5-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYVNZIMJGXGQY-FXRZFVDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C[Si](C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/[Si](C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3KSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)



![3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133548.png)




![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B8133567.png)

![tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B8133581.png)


